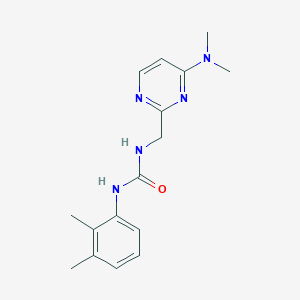
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea exerts its effects by inhibiting the activity of various enzymes, including protein kinase C, tyrosine kinase, and phosphodiesterase. It also inhibits the activation of nuclear factor-kappaB, a transcription factor that plays a key role in inflammation and cell survival. Additionally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. It also modulates the activity of various neurotransmitters, which can affect cognitive function and behavior. Additionally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to protect neurons from oxidative stress, which can play a role in neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has some limitations, including its potential toxicity and limited availability. Additionally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea can be expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea research. One area of interest is the development of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea in combination with other drugs for cancer treatment. Additionally, the development of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea-based imaging agents for the diagnosis of neurodegenerative disorders is another potential future direction.
Synthesis Methods
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea can be synthesized using different methods, including the reaction of 2,3-dimethylbenzyl isocyanate with 4-(dimethylamino)pyrimidine-2-carboxylic acid, followed by purification using column chromatography. Another method involves the reaction of 2,3-dimethylphenyl isocyanate with 4-(dimethylamino)pyrimidine-2-carboxylic acid, followed by purification using recrystallization. Both methods have been reported to yield high purity 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea.
Scientific Research Applications
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been studied for its potential applications in various fields, including cancer treatment, Alzheimer's disease, and neurodegenerative disorders. In cancer treatment, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of the disease. In neurodegenerative disorders, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation.
properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-6-5-7-13(12(11)2)19-16(22)18-10-14-17-9-8-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCLCGIMFSKNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.5]nonane-6-carboxylic acid](/img/structure/B3000676.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3000677.png)
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)
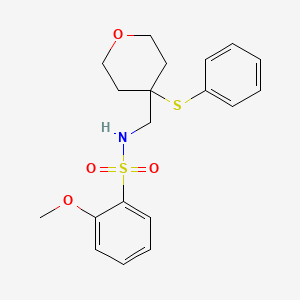

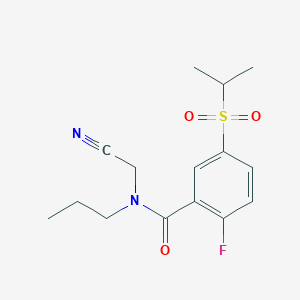
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B3000687.png)
![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)
![1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000689.png)

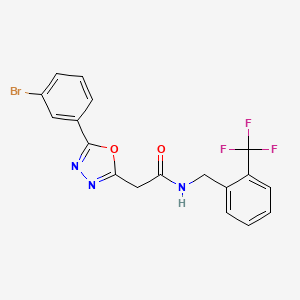
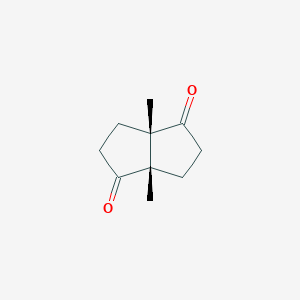
![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)
![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)